3-Iodo-2-nitrodibenzo[b,d]furan
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Overview
Description
3-Iodo-2-nitrodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6INO3 and a molecular weight of 339.09 g/mol It is a derivative of dibenzofuran, characterized by the presence of iodine and nitro functional groups at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-nitrodibenzo[b,d]furan typically involves the nitration of dibenzofuran followed by iodination. One common method includes the electrophilic nitration of dibenzofuran using a mixture of nitric acid and acetic anhydride to introduce the nitro group at the 2-position. Subsequently, the iodination is carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone or dimethylformamide.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Various substituted dibenzofurans depending on the nucleophile used.
Reduction: 3-Iodo-2-aminodibenzo[b,d]furan.
Oxidation: Oxidized derivatives of dibenzofuran.
Scientific Research Applications
3-Iodo-2-nitrodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-nitrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-nitrodibenzo[b,d]furan
- 3-Bromo-2-nitrodibenzo[b,d]furan
- 3-Iodo-2-aminodibenzo[b,d]furan
Uniqueness
3-Iodo-2-nitrodibenzo[b,d]furan is unique due to the specific positioning of the iodine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H6INO3 |
---|---|
Molecular Weight |
339.08 g/mol |
IUPAC Name |
3-iodo-2-nitrodibenzofuran |
InChI |
InChI=1S/C12H6INO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H |
InChI Key |
FBKJBOZDDUZQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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